(2S,5R)-2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the reaction of 3,5-dinitrophenol with beta-d-galactose under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dinitrophenyl derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
(2S,5R)-2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in the study of glycosidases and related enzymes.
Biology: Employed in enzyme assays to study the activity of beta-galactosidase.
Medicine: Utilized in diagnostic tests to detect the presence of specific enzymes in biological samples.
Industry: Applied in the production of enzyme-based products and in the development of biochemical assays.
Mechanism of Action
The mechanism of action of (2S,5R)-2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific enzymes, such as beta-galactosidase. The compound acts as a substrate for these enzymes, which catalyze the hydrolysis of the glycosidic bond, leading to the release of 3,5-dinitrophenol and beta-d-galactose . This reaction is often used to measure enzyme activity in various biological and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
o-Nitrophenyl beta-d-galactoside: Another substrate used in enzyme assays for beta-galactosidase.
p-Nitrophenyl beta-d-galactoside: Similar to o-nitrophenyl beta-d-galactoside but with different positional isomerism.
2-Nitrophenyl beta-d-galactoside: Another nitrophenyl derivative used in similar applications.
Uniqueness
(2S,5R)-2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to its specific structure, which allows it to be used in a variety of biochemical assays. Its dinitrophenyl groups provide distinct chemical properties that make it suitable for specific types of reactions and applications .
Properties
IUPAC Name |
(2S,5R)-2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-5(13(19)20)1-6(3-7)14(21)22/h1-3,8-12,15-18H,4H2/t8?,9-,10?,11?,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPOTVPDCPRUPK-AYQOGSFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])O[C@H]2C(C([C@H](C(O2)CO)O)O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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